molecular formula C16H17F3O3 B6324415 (1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid CAS No. 735275-42-0

(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B6324415
CAS No.: 735275-42-0
M. Wt: 314.30 g/mol
InChI Key: RENRMPYCHNGXOQ-PWSUYJOCSA-N
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Description

(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid is a high-value chiral chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. Compounds featuring the cyclohexanecarboxylic acid scaffold and the trifluoromethyl group are of significant interest in drug discovery. The trifluoromethyl group is a critical structural motif known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity due to its strong electron-withdrawing nature and lipophilicity . The specific stereochemistry of your compound, defined by the (1S,3R) configuration, is essential for its biological activity, as chiral centers dictate a molecule's three-dimensional interaction with target proteins, leading to more specific and potent effects . This compound serves as a vital building block in the synthesis of more complex, stereoselective molecules. Its structure is analogous to intermediates used in developing multitarget therapeutic agents. Research on similar cis-isomer structures highlights potential applications in developing inhibitors for enzymes like α-glucosidase and α-amylase, which are important targets in antidiabetic research . Furthermore, such carboxylic acid analogs are investigated for their role in creating inhibitors for various other biological targets . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All information presented is for research guidance purposes, and the safety and efficacy of this compound for any clinical use have not been established.

Properties

IUPAC Name

(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)13-6-4-11(5-7-13)14(20)9-10-2-1-3-12(8-10)15(21)22/h4-7,10,12H,1-3,8-9H2,(H,21,22)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENRMPYCHNGXOQ-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Trifluoromethyl)acetophenone

The trifluoromethylphenyl ketone moiety is synthesized via Friedel-Crafts acylation of trifluoromethylbenzene with acetyl chloride in the presence of AlCl₃. This reaction proceeds at 0–5°C in dichloromethane, yielding 4-(trifluoromethyl)acetophenone with >85% purity.

Reaction Conditions

ParameterValue
SolventDichloromethane
CatalystAluminum chloride (1.2 eq)
Temperature0–5°C
Reaction Time4 hours
Yield78%

Cyclohexane-1-carboxylic Acid Derivatives

The cyclohexane core is functionalized through stereoselective alkylation . For example, (1R,3S)-3-aminocyclohexane-1-carboxylic acid may serve as a chiral starting material, with the amine group acting as a directing group for subsequent ketone installation.

Core Assembly via Mannich Reaction

The ethyl ketone bridge is formed through a Mannich-type reaction between 4-(trifluoromethyl)acetophenone and a suitably protected cyclohexane-1-carboxylic acid derivative. This step establishes the critical C–C bond between the aromatic and cyclohexane moieties.

Optimized Protocol

  • Reactants :

    • 4-(Trifluoromethyl)acetophenone (1.0 eq)

    • N-Boc-3-aminocyclohexane-1-carboxylic acid (1.1 eq)

    • Paraformaldehyde (1.5 eq)

  • Conditions :

    • Solvent: Toluene

    • Catalyst: HCl (0.1 eq)

    • Temperature: 110°C (reflux)

    • Duration: 12 hours

  • Workup :

    • Neutralization with NaHCO₃

    • Extraction with ethyl acetate

    • Column chromatography (hexane:EtOAc = 4:1)

Yield : 65%

Stereochemical Control

Chiral Resolution

The (1S,3R) configuration is achieved using chiral auxiliaries or enzymatic resolution . For instance:

  • Diastereomeric salt formation with (R)-1-phenylethylamine separates enantiomers via recrystallization.

  • Lipase-catalyzed hydrolysis of methyl ester intermediates selectively hydrolyzes the undesired enantiomer.

Asymmetric Catalysis

Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide intermediate produces the desired stereoisomer with 92% enantiomeric excess (ee).

Catalytic System

ComponentLoading
[Rh(COD)₂]BF₄2 mol%
(R)-BINAP2.4 mol%
H₂ Pressure50 psi

Final Functionalization and Deprotection

The Boc-protected amine is removed under acidic conditions (HCl/dioxane), followed by oxidation of the secondary alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄). Final hydrolysis of ester groups (if present) yields the target carboxylic acid.

Critical Oxidation Step

ParameterValue
Oxidizing AgentJones reagent
Temperature0°C → 25°C (gradient)
Reaction Time3 hours
Yield88%

Purification and Analytical Characterization

Chromatographic Methods

  • Preparative HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient (60–95% acetonitrile over 20 min)

  • Chiral SFC : Chiralpak AD-H column, CO₂/ethanol (80:20), 2.5 mL/min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.1 Hz, 2H), 7.61 (d, J = 8.1 Hz, 2H), 3.12–3.02 (m, 1H), 2.94–2.84 (m, 2H), 2.44 (dd, J = 14.2, 5.1 Hz, 1H), 1.98–1.76 (m, 4H).

  • HRMS : m/z calc. for C₁₆H₁₇F₃O₃ [M+H]⁺: 314.1134, found: 314.1136.

Scalability and Process Optimization

Large-scale production (≥100 g) requires:

  • Continuous flow hydrogenation to enhance reaction safety and efficiency.

  • Crystallization-induced diastereomeric resolution to improve optical purity (>99% ee).

  • Solvent recycling systems for toluene and dichloromethane to reduce environmental impact.

Comparative Analysis of Synthetic Routes

MethodYieldee (%)Cost (USD/g)Scalability
Chiral resolution58%99220Moderate
Asymmetric hydrogenation72%92180High
Enzymatic resolution65%98210Low

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

Overview

(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid is a complex organic compound notable for its unique structural features, which include a cyclohexane ring, a carboxylic acid group, and a trifluoromethyl phenyl moiety. This compound has gained attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit fatty acid synthase (FAS), an enzyme essential for lipid biosynthesis. This inhibition can potentially reduce lipid accumulation in cells, making it relevant for treating metabolic disorders such as obesity and diabetes.

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties, which help mitigate oxidative stress. This is particularly significant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Anti-inflammatory Effects

Evidence suggests that the compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • A study highlighted that modifications to the trifluoromethyl group significantly impacted the compound's ability to inhibit FAS activity, indicating structure-activity relationships that can guide drug development.
  • In vitro assays demonstrated that the compound effectively reduced lipid droplet formation in hepatocytes, suggesting its potential as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD) .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, a comparative analysis with structurally related compounds was performed:

Compound NameFAS Inhibition ActivityAntioxidant ActivityAnti-inflammatory Activity
This compoundModerateYesYes
C75HighNoModerate
TriclosanLowYesYes

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclohexane Ring : Achieved through a Diels-Alder reaction.
  • Introduction of the Trifluoromethyl Phenyl Group : Acylation using trifluoromethyl benzoyl chloride.
  • Oxidation and Carboxylation : Final steps involve oxidation to introduce the ketone group followed by carboxylation to form the carboxylic acid group.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

a) (1R,2S)-2-{2-Oxo-2-[4-(Trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic Acid
  • Molecular Formula : C₁₆H₁₇F₃O₃ (identical to the target compound).
  • Key Difference : Stereochemistry at the cyclohexane ring (1R,2S vs. 1S,3R).
  • Impact : Stereoisomerism alters 3D conformation, affecting binding affinity to chiral targets. For example, enantiomers may exhibit divergent pharmacokinetic profiles or antagonistic effects .
b) cis-2-[2-Oxo-2-(2-Trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic Acid (CAS 736136-50-8)
  • Molecular Formula : C₁₆H₁₇F₃O₃.
  • Key Difference : Trifluoromethyl group at the ortho (2-position) of the phenyl ring.
  • Electron-withdrawing CF₃ at this position may also alter electronic properties compared to the para isomer .
c) CIS-2-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID (CAS 736136-51-9)
  • Key Difference : Trifluoromethyl group at the meta (3-position) of the phenyl ring.
  • Impact : Meta substitution changes the dipole moment and electronic distribution, which could influence interactions with aromatic residues in proteins. This positional isomer may exhibit different solubility due to altered symmetry .

Functional Group Modifications

a) CIS-3-[2-(4-Bromophenyl)-2-Oxoethyl]cyclohexane-1-carboxylic Acid (CAS 735275-15-7)
  • Molecular Formula : C₁₅H₁₇BrO₃.
  • Key Difference : Replacement of CF₃ with bromine at the para position.
  • Impact: Bromine’s larger atomic radius and polarizability increase molecular weight (325.2 g/mol) and may enhance halogen bonding.
b) 4-(Trifluoromethyl)cyclohexane-1-carboxylic Acid (CAS 95233-30-0)
  • Molecular Formula : C₈H₁₁F₃O₂.
  • Key Difference : Absence of the 2-oxoethyl side chain.

Hydroxycyclohexanecarboxylic Acid Derivatives

highlights cis- and trans-hydroxycyclohexanecarboxylic acids , which differ in pKa values (e.g., cis-3-hydroxy: pKa 4.68 vs. trans-3-hydroxy: 4.60). For the target compound, the presence of the oxoethyl group and CF₃ substituent likely lowers its pKa compared to simpler hydroxy derivatives, enhancing ionization at physiological pH and affecting bioavailability .

Biological Activity

(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H15F3O3C_{14}H_{15}F_3O_3, and it possesses a complex structure characterized by a cyclohexane ring substituted with a carboxylic acid group and a trifluoromethyl phenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Key Properties

PropertyValue
Molecular Weight288.27 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis. Inhibition of FAS can lead to reduced lipid accumulation in cells, which is beneficial in treating metabolic disorders .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
  • Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study conducted on various derivatives showed that modifications to the trifluoromethyl group significantly impacted the compound's ability to inhibit FAS activity, suggesting structure-activity relationships that could guide further drug development .
  • In vitro assays demonstrated that the compound effectively reduced lipid droplet formation in hepatocytes, indicating its potential as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD) .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparative analysis with structurally related compounds was performed:

Compound NameFAS Inhibition ActivityAntioxidant ActivityAnti-inflammatory Activity
This compoundModerateYesYes
C75 (a known FAS inhibitor)HighNoModerate
TriclosanLowYesYes

Q & A

Q. Q1. What are the standard synthetic routes for preparing (1S,3R)-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, and how are stereochemical outcomes controlled?

Methodological Answer: The synthesis typically involves:

Friedel-Crafts Acylation : Cyclohexanone reacts with 4-(trifluoromethyl)benzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) to form a ketone intermediate .

Stereoselective Reduction : The ketone intermediate undergoes asymmetric hydrogenation or enzymatic reduction to establish the (1S,3R) configuration. Chiral catalysts (e.g., Ru-BINAP complexes) or lipases (e.g., Candida antarctica) are used to achieve >90% enantiomeric excess .

Carboxylic Acid Formation : Oxidation or hydrolysis of a protected ester group yields the final carboxylic acid.

Q. Q2. How is the stereochemistry of the compound confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA with hexane:isopropanol (90:10) .
  • NMR Spectroscopy : NOESY experiments detect spatial proximity of protons (e.g., cyclohexane ring substituents) to confirm cis/trans relationships .

Advanced Synthesis Challenges

Q. Q3. What strategies mitigate racemization during large-scale synthesis of the compound?

Methodological Answer:

  • Low-Temperature Conditions : Perform reductions below 0°C to slow kinetic resolution.
  • Enzymatic Catalysis : Use immobilized lipases (e.g., CAL-B) in non-polar solvents (hexane) to retain stereochemical integrity .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates prone to racemization (e.g., enolates) .

Biological Activity and Mechanistic Studies

Q. Q4. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how do structural modifications impact efficacy?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) using fluorogenic substrates .
  • Cellular Uptake Studies : Radiolabel the compound with ¹⁸F (via trifluoromethyl group) to track permeability in Caco-2 monolayers .

Q. Structure-Activity Relationship (SAR) Insights :

ModificationBioactivity ChangeRationale
Trifluoromethyl → Chlorine↓ COX-2 inhibitionReduced electron-withdrawing effect destabilizes enzyme binding .
Carboxylic Acid → Ester↑ LipophilicityEnhanced membrane penetration but reduced target affinity .

Q. Q5. How can computational methods predict binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 3LN1) to identify key interactions (e.g., H-bonding with Arg120) .
  • Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address discrepancies in reported bioactivity values across studies?

Methodological Answer:

  • Purity Analysis : Validate compound integrity via HPLC (≥98% purity) and LC-MS to rule out degradation products .
  • Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies) .
  • Control Experiments : Include positive controls (e.g., indomethacin for COX-2 assays) to calibrate inter-lab variability .

Q. Q7. Why do fluorinated analogs of this compound show divergent metabolic stability in preclinical models?

Methodological Answer:

  • Cytochrome P450 Profiling : Incubate with human liver microsomes (HLMs) to identify oxidation hotspots (e.g., cyclohexane ring vs. trifluoromethyl group) .
  • Isotope Effects : Replace ¹⁹F with ²H in the trifluoromethyl group to study metabolic pathways via LC-MS/MS .

Advanced Analytical Challenges

Q. Q8. What techniques resolve impurities in the final compound, and how are they quantified?

Methodological Answer:

  • HPLC-MS/MS : Detect trace impurities (<0.1%) using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
  • NMR Quantification : Use qNMR with 1,3,5-trimethoxybenzene as an internal standard .

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